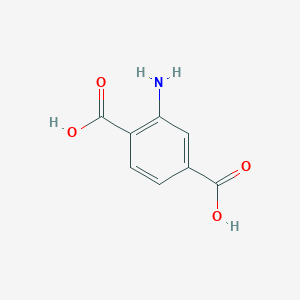

2-Aminoterephthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNNOCMCNFXRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369241 | |

| Record name | 2-Aminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-55-7 | |

| Record name | 2-Aminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Aminoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoterephthalic acid (2-ATA), also known as 2-amino-1,4-benzenedicarboxylic acid, is a versatile organic compound that has garnered significant interest in the fields of materials science, coordination chemistry, and pharmaceutical sciences. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it an excellent building block for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

This compound is a light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-1,4-benzenedicarboxylic acid, H2N-BDC |

| CAS Number | 10312-55-7[2] |

| Molecular Formula | C₈H₇NO₄[2] |

| Molecular Weight | 181.15 g/mol [2] |

| InChI | InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

| InChIKey | GPNNOCMCNFXRAO-UHFFFAOYSA-N |

| SMILES | Nc1cc(ccc1C(O)=O)C(O)=O |

| Physicochemical Property | Value |

| Appearance | Light yellow to amber crystalline powder[3] |

| Melting Point | 324 °C (decomposes)[4] |

| pKa | 3.95 ± 0.10 (Predicted)[5] |

| XLogP3 | 1.6[2] |

Solubility Profile

This compound exhibits solubility in polar organic solvents, while its solubility in water is described as slight.[5][6] A detailed study on its solubility in various alcoholic solvents has shown a temperature-dependent increase in solubility.[6][7]

| Solvent | Qualitative Solubility | Quantitative Data (at various temperatures) |

| Water | Slightly soluble[4] | Data not readily available in searched literature. |

| Methanol (B129727) | Soluble | Highest solubility among tested alcohols, increases with temperature.[6][7] |

| Ethanol | Soluble | Solubility increases with temperature.[6][7] |

| 1-Propanol | Soluble | Solubility increases with temperature.[6][7] |

| 2-Propanol | Soluble | Solubility increases with temperature.[6][7] |

| 1-Butanol | Soluble | Solubility increases with temperature.[6][7] |

| 2-Butanol | Soluble | Solubility increases with temperature.[6][7] |

| 2-Methyl-2-propanol | Soluble | Solubility increases with temperature.[6][7] |

| 3-Methyl-1-butanol | Soluble | Lowest solubility among tested alcohols, increases with temperature.[6][7] |

| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent in MOF synthesis.[8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | - |

Spectroscopic Data

The spectral characteristics of this compound are crucial for its identification and characterization.

| Spectroscopy | Peak Assignments |

| ¹H NMR | In DMSO-d6, characteristic peaks are observed at approximately 7.77, 7.39, and 7.02 ppm, corresponding to the aromatic protons.[3] |

| FT-IR (cm⁻¹) | - ~3469 and ~3359: N-H stretching vibrations of the primary amine.[9] - ~1660: -NH₂ shear vibration.[5] - ~1614: Asymmetric COO stretching.[9] - ~1570: Carbonyl group (C=O) vibration.[5] - ~1498, 1432: O-C-O stretching and plane-bending vibrations of the terephthalate (B1205515) linker.[3] - ~1377: Symmetric COO stretching.[9] - ~1343, 1258: C-N stretching of the aromatic amine.[3] - ~765: N-H vibration.[5] |

| UV-Vis (in Ethanol) | - ~342 nm: π → π* transition. - ~295 nm: π → π* transition. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2-nitroterephthalic acid.[10]

General Procedure: [10]

-

A mixture of 2-nitroterephthalic acid (1.0 mmol), ammonium (B1175870) formate (B1220265) (3.3 mmol), and a catalytic amount of 10% Palladium on activated carbon (2 mol%) are combined with silicon dioxide in a ball mill.

-

Anhydrous methanol is added, and the mixture is milled for approximately 90 minutes.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) using a dichloromethane:methanol (20:1) eluent.

-

After completion, the crude mixture is suspended in methanol and filtered.

-

The filtrate is evaporated to yield this compound.

-

If necessary, the product can be further purified by column chromatography.

General Solvothermal Synthesis of MOFs

This compound is a key linker in the solvothermal synthesis of various MOFs.[8][11]

General Procedure: [8]

-

A metal salt (e.g., zinc nitrate, copper nitrate) and this compound are dissolved in a polar organic solvent, typically N,N-dimethylformamide (DMF) or ethanol.

-

The solution is transferred to a Teflon-lined stainless steel autoclave.

-

The sealed autoclave is heated in an oven at a temperature ranging from 100°C to 250°C for 12 to 48 hours.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting crystalline MOF product is collected by filtration or centrifugation.

-

The product is washed with fresh solvent to remove unreacted starting materials.

-

The purified MOF is dried, often under vacuum, to remove residual solvent.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the role of this compound as a structural component in synthetic materials. There is limited evidence to suggest that this compound itself is directly involved in biological signaling pathways. Its significance in the context of drug development and biological systems is predominantly as a linker in MOFs, which can be designed for applications such as drug delivery and bio-imaging. The amino group provides a site for post-synthetic modification, allowing for the attachment of biologically active molecules.

Applications

The unique structure of this compound makes it a valuable compound in several areas of research and development:

-

Metal-Organic Frameworks (MOFs): This is the most prominent application. The dicarboxylic acid groups coordinate with metal ions to form porous, crystalline structures with high surface areas. The amino group can be used to tune the properties of the MOF or for post-synthetic modification.[11] These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[12]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.

-

Polymer Science: this compound can be incorporated into polymers to enhance their thermal stability and other properties.[12]

-

Dye Synthesis: It is used as a precursor in the manufacturing of certain dyes.[5]

Conclusion

This compound is a key organic linker with well-defined chemical and physical properties. Its utility is most pronounced in the field of materials chemistry, particularly in the rational design and synthesis of functional MOFs. While its direct biological activity appears limited, its role as a versatile building block for drug delivery systems and other biomedical applications continues to be an active area of research. This guide provides a foundational understanding of its core properties and experimental methodologies, serving as a valuable resource for researchers and professionals in related scientific disciplines.

References

- 1. This compound | C8H7NO4 | CID 2724822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. This compound | 10312-55-7 [chemicalbook.com]

An In-depth Technical Guide to 2-Aminoterephthalic Acid

CAS Number: 10312-55-7

This technical guide provides a comprehensive overview of 2-aminoterephthalic acid, a pivotal organic compound in modern chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its significant applications, particularly in the burgeoning field of metal-organic frameworks (MOFs).

Chemical and Physical Properties

This compound, also known as 2-amino-1,4-benzenedicarboxylic acid, is a substituted aromatic dicarboxylic acid. Its structure, featuring both amine and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.[1][2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10312-55-7 | [1][4][5] |

| Molecular Formula | C₈H₇NO₄ | [1][4][6] |

| Molecular Weight | 181.15 g/mol | [1][4][5] |

| Appearance | Light yellow to amber or dark green crystalline powder/chunks | [4][7] |

| Melting Point | 324 °C (decomposes) | [4][6][8][9] |

| Boiling Point | 314.24 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Slightly soluble in water, soluble in polar organic solvents like DMSO and MeOH. | [4][6][9][10] |

| Density | ~1.428 g/cm³ (Rough Estimate) | [6] |

Spectral Data: While specific spectral data can vary by source and purity, researchers can find representative NMR, HPLC, and LC-MS data from various chemical suppliers.[11]

Safety and Handling

This compound is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

Hazard Identification: [7][8][9][11][12][13]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H412: Harmful to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][11]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are fundamental to its utility as a chemical intermediate.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-nitroterephthalic acid.

-

Materials: 2-nitroterephthalic acid, ammonium (B1175870) formate (B1220265), 10% Palladium on carbon (Pd/C), silicon dioxide, and anhydrous methanol (B129727).

-

Procedure: a. In a ball mill, combine 2-nitroterephthalic acid (1.0 mmol), ammonium formate (3.3 mmol), 10% Pd/C (2 mol%), and silicon dioxide (175 mg). b. Add a small amount of anhydrous methanol. c. Ball-mill the mixture for approximately 90 minutes. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, suspend the crude product in methanol and filter through a Büchner funnel. f. Evaporate the filtrate to yield this compound. g. If necessary, purify the product further using column chromatography.

Key Reactions

The dual functionality of this compound allows it to undergo a variety of reactions. The amino group can be diazotized and subsequently substituted, while the carboxylic acid groups can participate in condensation and coordination reactions.[14]

-

Materials: this compound, sodium nitrite (B80452), concentrated hydrochloric acid, potassium iodide, sodium thiosulfate (B1220275), dichloromethane (B109758), and distilled water.

-

Procedure: a. Suspend this compound in a mixture of distilled water and concentrated hydrochloric acid at 0°C. b. Add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature at 0°C. c. Stir the resulting solution at 0°C for 30 minutes. d. Pour the reaction mixture into a solution of potassium iodide in distilled water at room temperature. e. Stir the dark solution for 19 hours at room temperature. f. Add sodium thiosulfate until the solution turns light brown and a solid precipitates. g. Filter the reaction mixture under vacuum to collect the solid product. h. Wash the solid with a biphasic mixture of dichloromethane and water. i. Dry the solid under vacuum to obtain the iodinated product.

Applications in Research and Industry

This compound is a crucial intermediate in the synthesis of a wide range of advanced materials and pharmaceutical compounds.[1][2][10]

Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of MOFs.[1][2] These highly porous materials have significant potential in gas storage and separation, catalysis, and drug delivery.[1][15][16] The amino group provides a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.[3]

-

Materials: this compound, a metal salt (e.g., magnesium, cobalt, or strontium salt), and a solvent (typically N,N-dimethylformamide - DMF).

-

Procedure: a. Dissolve this compound and the metal salt in DMF in a Teflon-lined autoclave. b. Seal the autoclave and heat it to a specific temperature (e.g., 80-150°C) for a designated period (e.g., 24 hours). c. Allow the autoclave to cool to room temperature. d. Collect the resulting crystalline product by filtration. e. Wash the product with fresh solvent to remove any unreacted starting materials. f. Dry the synthesized MOF under vacuum.

Polymer Science and Advanced Materials

This compound is incorporated into polymer chains to develop advanced materials with enhanced thermal resistance, specific optical properties, or improved mechanical strength.[1] It is also used in the synthesis of specialty polymers and as a precursor for fluorescent dyes.[2]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a valuable intermediate in the synthesis of certain drug molecules and diagnostic agents.[1][2] It is a precursor in the manufacture of various pharmaceutical agents, including some sulfa drugs.[2]

Signaling Pathways

Currently, there is limited direct evidence of this compound's involvement in specific biological signaling pathways. Its primary role in the biomedical field is as a structural component in drug delivery systems, such as MOFs, rather than as a bioactive signaling molecule itself. Research in this area is ongoing, and future studies may elucidate more direct biological interactions.

This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 10312-55-7 | Benchchem [benchchem.com]

- 4. This compound | 10312-55-7 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 10312-55-7 this compound AKSci X4388 [aksci.com]

- 10. CAS 10312-55-7: this compound | CymitQuimica [cymitquimica.com]

- 11. biosynth.com [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Page loading... [guidechem.com]

- 15. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Solubility of 2-Aminoterephthalic Acid

This technical guide provides a comprehensive overview of the solubility of 2-aminoterephthalic acid, a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other functional materials. The solubility of this compound is a critical parameter for researchers, scientists, and drug development professionals, influencing process design, purification, and formulation. This document presents quantitative solubility data, detailed experimental protocols for its determination, and visualizations of experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various alcoholic solvents at different temperatures. The data reveals a positive correlation between temperature and solubility, a common trend for the dissolution of solid solutes.[1]

Table 1: Solubility of this compound in Alcoholic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| Methanol (B129727) | 303.15 | 10.45 |

| 308.15 | 12.11 | |

| 313.15 | 14.03 | |

| 318.15 | 16.25 | |

| 323.15 | 18.82 | |

| 328.15 | 21.80 | |

| 333.15 | 25.25 | |

| 338.15 | 29.25 | |

| Ethanol (B145695) | 303.15 | 4.48 |

| 308.15 | 5.25 | |

| 313.15 | 6.15 | |

| 318.15 | 7.21 | |

| 323.15 | 8.45 | |

| 328.15 | 9.89 | |

| 333.15 | 11.58 | |

| 338.15 | 13.54 | |

| 1-Propanol (B7761284) | 303.15 | 2.15 |

| 308.15 | 2.55 | |

| 313.15 | 3.02 | |

| 318.15 | 3.57 | |

| 323.15 | 4.22 | |

| 328.15 | 4.97 | |

| 333.15 | 5.85 | |

| 338.15 | 6.89 | |

| 1-Butanol (B46404) | 303.15 | 1.18 |

| 308.15 | 1.41 | |

| 313.15 | 1.68 | |

| 318.15 | 2.00 | |

| 323.15 | 2.38 | |

| 328.15 | 2.82 | |

| 333.15 | 3.35 | |

| 338.15 | 3.97 | |

| 2-Propanol | 303.15 | 2.89 |

| 308.15 | 3.40 | |

| 313.15 | 3.99 | |

| 318.15 | 4.69 | |

| 323.15 | 5.52 | |

| 328.15 | 6.51 | |

| 333.15 | 7.68 | |

| 338.15 | 9.06 | |

| 2-Butanol (B46777) | 303.15 | 1.63 |

| 308.15 | 1.94 | |

| 313.15 | 2.30 | |

| 318.15 | 2.73 | |

| 323.15 | 3.24 | |

| 328.15 | 3.84 | |

| 333.15 | 4.55 | |

| 338.15 | 5.39 | |

| 2-Methyl-2-propanol | 303.15 | 2.88 |

| 308.15 | 3.42 | |

| 313.15 | 4.05 | |

| 318.15 | 4.79 | |

| 323.15 | 5.67 | |

| 328.15 | 6.70 | |

| 333.15 | 7.92 | |

| 338.15 | 9.36 | |

| 3-Methyl-1-butanol | 303.15 | 0.70 |

| 308.15 | 0.84 | |

| 313.15 | 1.01 | |

| 318.15 | 1.21 | |

| 323.15 | 1.45 | |

| 328.15 | 1.73 | |

| 333.15 | 2.06 | |

| 338.15 | 2.45 |

Data sourced from a study by Choi and Heynderickx (2023).[2]

The solubility of this compound in these alcoholic solvents was found to decrease in the following order: methanol > ethanol > 2-propanol ≈ 2-methyl-2-propanol > 1-propanol > 2-butanol > 1-butanol > 3-methyl-1-butanol.[1][2][3] This trend is inversely related to the boiling point of the solvents and is influenced by the increasing nonpolar carbon chain length of the alcohols.[3] The dissolution process in these solvents is reported to be endothermic and entropy-driven.[1][2]

Qualitatively, this compound is described as being slightly soluble in water and soluble in polar solvents like DMSO.[4][5][6][7][8][9]

Experimental Protocols

The most common method for determining the solubility of this compound is the isothermal shake-flask method (also referred to as the excess solid method).[1][2] This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the dissolved solute in the supernatant.

Detailed Methodology: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a jacketed glass vessel).

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and the undissolved solid is in equilibrium with the dissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe is fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or UV-VIS spectroscopy are commonly employed for this purpose.[1]

-

HPLC Analysis: A known volume of the sample is diluted with a suitable mobile phase and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

-

UV-VIS Spectroscopy: The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a previously established calibration curve.

-

-

Solid Phase Characterization: The solid phase remaining after the experiment is typically analyzed using techniques like Powder X-ray Diffraction (PXRD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[3]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility measurement and correlation of this compound in eight alcoholic solvents at different temperatures [biblio.ugent.be]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. CAS 10312-55-7: this compound | CymitQuimica [cymitquimica.com]

- 5. 10312-55-7 this compound AKSci X4388 [aksci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 10312-55-7 [chemicalbook.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. This compound CAS#: 10312-55-7 [m.chemicalbook.com]

Spectral Analysis of 2-Aminoterephthalic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral properties of 2-aminoterephthalic acid, a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.[1][2][3] For researchers and professionals in drug development and materials science, a thorough understanding of the spectroscopic characteristics of this compound is essential for quality control, structural elucidation, and reaction monitoring. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, complete with experimental protocols and workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amine group, and the carboxylic acid groups.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~7.77 | Aromatic CH |

| ~7.39 | Aromatic CH |

| ~7.02 | Aromatic CH |

Note: The exact chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons can be broad and variable depending on concentration, temperature, and residual water in the solvent. Data is primarily based on spectra of the BDC-NH₂ linker.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carboxylic Acid (C =O) |

| ~150 | Aromatic C -NH₂ |

| ~133 | Aromatic C -H |

| ~120 | Aromatic C -H |

| ~118 | Aromatic C -COOH |

| ~115 | Aromatic C -H |

Note: These are approximate values and may vary slightly based on experimental conditions. The spectrum was recorded in DMSO-d₆.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound (99% purity) in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Apparatus : Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition :

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as an internal reference.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Vibrational Analysis

The IR spectrum of this compound shows characteristic absorption bands for its amine and carboxylic acid functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3469, 3359 | Strong | N-H asymmetric and symmetric stretching (-NH₂) |

| ~3000-2500 | Broad | O-H stretching of hydrogen-bonded carboxylic acid (-COOH) |

| ~1614 | Strong | C=O asymmetric stretching of carboxylate (COO⁻) |

| ~1536 | Strong | N-H bending |

| ~1377 | Medium | C=O symmetric stretching of carboxylate (COO⁻) |

| ~1253 | Medium | C-N stretching of aromatic amine |

Note: Peak positions are derived from various sources and may differ slightly based on the sampling method (e.g., KBr pellet vs. ATR).[7][8]

Experimental Protocols for Solid-State IR

Since this compound is a solid, several methods can be used for IR analysis.

-

KBr Pellet Method :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent disk.[9]

-

Place the disk in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Thin Solid Film Method :

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Apply a drop of this solution onto a single salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

-

Mount the plate in the spectrometer and collect the spectrum.[10]

-

-

Attenuated Total Reflection (ATR) :

-

Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum directly without further sample preparation.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π → π* transitions in the aromatic system.

Electronic Transition Data

| λmax (nm) | Solvent | Electronic Transition |

| ~392 | Ethanol | π → π* |

Note: The absorption maximum (λmax) can be influenced by the solvent and pH. The value presented is for the neutral molecule in ethanol.[8] Upon deprotonation or coordination to a metal ion, a blue shift (to a shorter wavelength) may be observed.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.[8][12]

-

Sample Dilution : Prepare a dilute solution from the stock (typically in the micromolar concentration range) so that the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).

-

Apparatus : Use a matched pair of quartz cuvettes (one for the sample, one for the blank).

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[13]

-

Fill a cuvette with the pure solvent (e.g., ethanol) to serve as the blank. Place it in the spectrophotometer and record a baseline correction.[14]

-

Rinse the sample cuvette with the diluted sample solution, then fill it and place it in the spectrophotometer.

-

Scan the absorbance over a range of 190-450 nm.[8]

-

Identify the wavelength of maximum absorbance (λmax).

-

References

- 1. This compound | 10312-55-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. ej-eng.org [ej-eng.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-aminoterephthalic acid. It is designed to assist researchers, scientists, and drug development professionals in understanding the thermal properties of this compound, which is a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. This document outlines a detailed experimental protocol for TGA, discusses the expected thermal decomposition behavior, and presents a hypothesized decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is widely used to determine the thermal stability, composition, and decomposition kinetics of materials. In the context of this compound, TGA provides critical insights into its thermal stability, which is a key parameter for its application in the synthesis of materials intended for use under varying temperature conditions.

Data Presentation

For illustrative purposes, the following table summarizes hypothetical quantitative data that would be expected from a TGA experiment on this compound. This data is based on the theoretical mass loss from the sequential decomposition of its functional groups.

| Temperature Range (°C) | Weight Loss (%) | Proposed Decomposition Event |

| < 150 | Minor | Loss of adsorbed water or volatile impurities. |

| 150 - 350 | ~49.7% | Decarboxylation (loss of two CO2 molecules). |

| > 350 | Further Loss | Decomposition of the remaining aromatic amine structure. |

Note: This table is a theoretical representation and actual experimental values may vary depending on the specific experimental conditions.

Experimental Protocol for Thermogravimetric Analysis of this compound

This section provides a detailed methodology for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. The instrument should have precise temperature and atmosphere control.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity and in a powdered form to ensure uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Record the exact initial mass of the sample.

3.3. TGA Parameters

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25°C)

-

Heating Rate: A standard heating rate of 10°C/min is recommended. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

Final Temperature: 800°C (or until no further mass loss is observed).

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min to ensure an inert environment and to carry away decomposition products.

-

-

Data Collection:

-

Record the sample mass and temperature continuously throughout the experiment.

-

3.4. Post-Analysis

-

Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

-

The final residual mass should also be noted.

Mandatory Visualizations

4.1. Hypothesized Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the known chemistry of its functional groups. The initial step is likely decarboxylation, followed by the degradation of the resulting aromatic amine.

Physical characteristics of 2-Aminoterephthalic acid crystals

An In-depth Technical Guide to the Physical Characteristics of 2-Aminoterephthalic Acid Crystals

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: WG-2ATA-PC-20251207 Version: 1.0

Abstract

This compound (2-ATA), a bifunctional aromatic compound, is a critical building block in coordination chemistry and materials science.[1][2] Its structure, featuring a benzene (B151609) ring with two carboxylic acid groups and one amino group, makes it an exceptionally versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] The physical characteristics of 2-ATA in its crystalline form are paramount to understanding its behavior during MOF synthesis and for the rational design of new materials. This guide provides a comprehensive overview of the known physical properties of this compound crystals, including crystallographic, thermal, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their characterization efforts.

Crystalline Structure and Morphology

This compound typically appears as a white to yellow powder or crystalline solid.[2][4] The arrangement of 2-ATA molecules in the solid state is governed by hydrogen bonding and other intermolecular interactions, which can lead to the formation of different crystal structures, including solvates and polymorphs.[5][6][7]

Crystallographic Data

Detailed single-crystal X-ray diffraction (SCXRD) data has been reported for a solvated form of 2-ATA. The structure of this compound N,N-dimethylformamide disolvate was determined to have a monoclinic crystal system.[5][8] In this structure, strong hydrogen bonds are observed between the carboxylic acid protons of 2-ATA and the oxygen atoms of the DMF solvent molecules.[5][8] The crystal is further stabilized by both intramolecular and intermolecular hydrogen bonds involving the amine group, as well as weaker C-H···O interactions.[5][8]

| Parameter | This compound N,N-dimethylformamide disolvate [8] |

| Chemical Formula | C₈H₇NO₄·2C₃H₇NO |

| Formula Weight (M) | 327.34 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 7.8393 (2) |

| b (Å) | 9.7462 (2) |

| c (Å) | 10.9147 (2) |

| β (°) | 103.251 (1) |

| Volume (V, ų) | 811.72 (3) |

| Z | 2 |

| Calculated Density (Dₓ, Mg m⁻³) | 1.339 |

| Temperature (K) | 153 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Polymorphism

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon for materials involving this compound, particularly in the context of MOFs.[6] The specific arrangement of 2-ATA units within a framework can significantly influence the material's properties and catalytic performance.[6][7] While detailed studies on the polymorphism of pure 2-ATA are not extensively covered in the provided results, its tendency to form varied structures as a linker suggests that different crystallization conditions could potentially yield polymorphic forms of the pure acid.

Thermal Properties

Thermal analysis is crucial for determining the stability and decomposition behavior of 2-ATA, which is particularly important for its application in solvothermal synthesis methods used to create MOFs.[1]

| Thermal Property | Value |

| Melting Point | 324 °C (decomposes) |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs synthesized using 2-ATA, TGA profiles indicate high thermal stability. For example, the IRMOF-3 framework is reported to be stable up to approximately 400°C.[1]

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material.[9] It can be used to determine melting points, phase transition temperatures, and heats of fusion.[10][11] For this compound, DSC has been used to determine its phase-transition temperature in solubility studies.[12]

Spectroscopic Characteristics

Spectroscopic techniques provide a "fingerprint" of the molecular structure, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy confirms the molecular structure of 2-ATA by identifying its characteristic vibrational modes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3469, 3359[13] | Two distinct bands corresponding to the amine group. |

| C=O Stretching | 1614 (asymmetric), 1377 (symmetric)[13] | Stretching of the carboxylate groups. |

Theoretical studies using Density Functional Theory (DFT) have been performed to calculate and analyze the vibrational properties of this compound, showing good agreement with experimental FTIR results.[3]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Data for 2-ATA is available in public databases such as PubChem.[14]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the physical properties of this compound crystals.

Characterization Workflow

The overall process for characterizing a new crystalline sample of 2-ATA involves a logical sequence of analytical techniques to determine its structure, purity, and stability.

Caption: General workflow for the characterization of 2-ATA crystals.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is used to identify crystalline phases and to assess the purity of a bulk sample.[15][16]

-

Sample Preparation:

-

Gently grind the crystalline 2-ATA sample into a fine powder (<10 µm) using an agate mortar and pestle to ensure random orientation and minimize preferred orientation effects.[16]

-

Mount approximately 5-20 mg of the powder onto a low-background sample holder (e.g., zero-background silicon holder).[15]

-

Use a flat edge, such as a glass slide, to gently press the powder into the holder, ensuring the sample surface is flat and flush with the holder's surface.[15]

-

-

Instrument Setup:

-

Data Collection:

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

-

Compare the experimental pattern with reference patterns from crystallographic databases to confirm the phase identity.

-

The absence of unexpected peaks indicates a high degree of phase purity.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure thermal transitions such as melting and phase changes.[11]

-

Sample Preparation:

-

Instrument Setup:

-

Data Collection:

-

To remove the sample's thermal history, it is common to perform an initial heat/cool/heat cycle.[10]

-

For data collection, ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) over the desired range (e.g., 25 °C to 350 °C).[10]

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.[9]

-

-

Data Analysis:

-

Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.

-

Determine the melting point from the onset temperature of the melting peak.[10]

-

Integrate the area under the peak to determine the enthalpy of the transition (e.g., heat of fusion).[10]

-

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine thermal stability and decomposition profiles.[20]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2-ATA sample directly into a TGA crucible (e.g., alumina).[21]

-

-

Instrument Setup:

-

Data Collection:

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature.

-

The onset temperature of a mass loss step indicates the beginning of decomposition or desolvation.

-

The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.[24]

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify the functional groups present in the 2-ATA molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[25] Run a background spectrum of the empty, clean crystal.[26]

-

Place a small amount of the powdered 2-ATA sample onto the crystal, ensuring complete coverage of the measurement area.[26]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[26]

-

-

Instrument Setup:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.[26]

-

Select a resolution of 4 cm⁻¹.

-

-

Data Collection:

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The instrument records an interferogram, which is then Fourier-transformed by the software to produce the infrared spectrum.[27]

-

-

Data Analysis:

-

Plot the spectrum as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to specific molecular vibrations (e.g., N-H stretch, C=O stretch) by comparing their positions to correlation tables.[28]

-

References

- 1. This compound | 10312-55-7 | Benchchem [benchchem.com]

- 2. CAS 10312-55-7: this compound | CymitQuimica [cymitquimica.com]

- 3. A Density Functional Theory (DFT) Investigation on the Structure and Spectroscopic Behavior of this compound and Its Sodium Salts [scirp.org]

- 4. 278030250 [thermofisher.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Polymorphism and Its Influence on Catalytic Activities of Lanthanide–Glutamate–Oxalate Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C8H7NO4 | CID 2724822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mcgill.ca [mcgill.ca]

- 16. benchchem.com [benchchem.com]

- 17. X-ray powder diffraction (XRD) experiments [bio-protocol.org]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. web.williams.edu [web.williams.edu]

- 20. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 21. epfl.ch [epfl.ch]

- 22. etamu.edu [etamu.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 26. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. ejournal.upi.edu [ejournal.upi.edu]

Methodological & Application

Synthesis of 2-Aminoterephthalic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminoterephthalic acid, a crucial building block for Metal-Organic Frameworks (MOFs) and a valuable intermediate in pharmaceutical synthesis, is a process of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-nitroterephthalic acid, focusing on two common and effective reduction methods: catalytic transfer hydrogenation and reduction with tin(II) chloride.

This compound's unique structure, featuring both amino and carboxylic acid functional groups, makes it a versatile precursor in the development of advanced materials and active pharmaceutical ingredients.[1][2] Its primary application lies in the construction of MOFs, which have vast potential in gas storage, separation, catalysis, and drug delivery.[1] In the pharmaceutical industry, it serves as a key intermediate for various drug molecules.[1][3]

This document outlines two reliable methods for the reduction of the nitro group in 2-nitroterephthalic acid to an amine, yielding the desired this compound. The protocols are presented with detailed steps to ensure reproducibility in a laboratory setting.

Key Synthesis Data and Comparison

The following table summarizes the quantitative data for the two primary synthesis methods described in this document, allowing for a direct comparison of their key parameters.

| Parameter | Method 1: Catalytic Transfer Hydrogenation | Method 2: Tin(II) Chloride Reduction |

| Primary Reagents | 2-Nitroterephthalic acid, 10% Palladium on Carbon (Pd/C), Ammonium (B1175870) formate (B1220265) | 2-Nitroterephthalic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Methanol (B129727) | Ethanol, Hydrochloric acid |

| Reaction Time | 1.5 hours[4] | 6 hours |

| Temperature | Not specified (likely room temperature or gentle heating) | 70 °C |

| Reported Yield | 99%[4] | High (exact percentage varies) |

| Work-up Complexity | Low to moderate | Moderate to high (potential for tin salt precipitation)[3] |

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon

This method is a highly efficient and clean procedure for the reduction of aromatic nitro compounds.[4] It utilizes a palladium catalyst and a hydrogen donor, ammonium formate, and is notable for its high yield and relatively simple work-up.

Materials:

-

2-Nitroterephthalic acid (1.0 mmol)

-

10% Palladium on activated carbon (Pd/C) (2 mol%, 21 mg)[4]

-

Ammonium formate (3.3 mmol, 208 mg)[4]

-

Anhydrous Methanol

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, combine 2-nitroterephthalic acid (1.0 mmol), 10% palladium on carbon (21 mg), and ammonium formate (208 mg).[4]

-

Add anhydrous methanol to the mixture.

-

The reaction is carried out for 1.5 hours. Progress can be monitored by thin-layer chromatography (TLC) using a 20:1 mixture of dichloromethane:methanol as the eluent.[4]

-

Upon completion, the reaction mixture is filtered through a Büchner funnel to remove the palladium catalyst.[4]

-

The filtrate is collected, and the solvent is removed by evaporation under reduced pressure to yield the crude this compound.[4]

-

If necessary, the product can be further purified by column chromatography.[4]

Method 2: Reduction using Tin(II) Chloride

This classical method employs tin(II) chloride in an acidic alcoholic solution to reduce the nitro group. While effective, the work-up can be more challenging due to the formation of tin salts.

Materials:

-

2-Nitroterephthalic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend the starting material, 2-nitroterephthalic acid, in ethanol.

-

Add a stoichiometric excess of tin(II) chloride dihydrate to the suspension.

-

Heat the mixture to 70 °C and stir for 6 hours.

-

After the initial reaction period, add concentrated hydrochloric acid to the mixture and continue stirring overnight.

-

Cool the reaction mixture and collect the precipitate by centrifugation or vacuum filtration.

-

Wash the collected solid sequentially with deionized water and acetone to remove any remaining inorganic salts and impurities.

-

Dry the resulting yellow-green powder under vacuum to obtain this compound.

Visualizing the Synthesis Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.

Product Characterization

The final product, this compound, is typically a light yellow or white to off-white crystalline powder. The melting point is reported to be above 300 °C, with some sources indicating decomposition at 324 °C. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the synthesized compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminoterephthalic Acid MOFs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of Metal-Organic Frameworks (MOFs) derived from 2-aminoterephthalic acid using microwave-assisted methods. This technique offers significant advantages over conventional solvothermal synthesis, including drastically reduced reaction times, improved energy efficiency, and enhanced control over crystal size and morphology.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. MOFs based on the this compound linker are of particular interest due to the presence of the amino group, which can be further functionalized and can enhance interactions with guest molecules.

Microwave-assisted synthesis is a powerful tool for the rapid production of MOFs.[1] The use of microwave irradiation can accelerate the nucleation and crystal growth processes, leading to the formation of high-quality MOF crystals in minutes rather than hours or days.[2] This approach is not only time- and energy-efficient but also allows for the synthesis of nanomaterials with a narrow particle size distribution.[3]

Applications in Drug Delivery

The inherent properties of this compound MOFs, such as their high porosity and the presence of functional amino groups, make them excellent candidates for drug delivery systems. The porous structure allows for high drug loading capacities, while the chemical nature of the framework can be tailored to control the release of therapeutic agents. Although specific drug loading data for microwave-synthesized this compound MOFs is an emerging area of research, studies on analogous amino-functionalized MOFs have demonstrated significant potential. For instance, the amino groups can interact with drug molecules, and the overall framework can be designed to respond to specific stimuli, such as pH changes in the tumor microenvironment, for targeted drug release.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of two common MOFs based on this compound: a zirconium-based MOF (UiO-66-NH₂) and a zinc-based MOF (IRMOF-3).

Protocol 1: Microwave-Assisted Synthesis of UiO-66-NH₂

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (modulator)

-

Methanol (B129727) (for washing)

-

Microwave synthesis reactor

-

Precursor Solution Preparation:

-

In a typical synthesis, dissolve ZrCl₄ (e.g., 320 mg, 1.37 mmol) in DMF (50 mL) in a beaker.

-

Add acetic acid (7 mL) and concentrated hydrochloric acid (286 μL) to the solution.

-

Add this compound (e.g., 1.38 mmol) to the mixture.

-

Stir the mixture for 30 minutes to ensure homogeneity.

-

-

Microwave Reaction:

-

Transfer the precursor solution to a Teflon-lined microwave reactor vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Set the reaction temperature to 120-140°C and the reaction time to 30-60 minutes. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

-

-

Product Isolation and Activation:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules.

-

Dry the final product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.

-

Protocol 2: Microwave-Assisted Synthesis of IRMOF-3

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂BDC-NH₂)

-

N,N-Diethylformamide (DEF)

-

Microwave synthesis reactor

Procedure: [2]

-

Precursor Solution Preparation:

-

Dissolve this compound (0.2 g, 1.1 mmol) and zinc nitrate hexahydrate (0.44 g, 1.5 mmol) in a mixture of DEF (39 mL) and ethanol (3 mL).

-

Stir the solution until all solids are dissolved.

-

-

Microwave Reaction:

-

Transfer the solution to a suitable vessel for microwave synthesis.

-

Heat the solution using a microwave power of 150 W for a very short reaction time of 30-60 seconds. An orange suspension should form.

-

-

Product Isolation and Activation:

-

After the reaction, cool the vessel.

-

Collect the orange precipitate by filtration.

-

Wash the product with fresh DEF and then with methanol.

-

Dry the product under vacuum.

-

Data Presentation

The following tables summarize typical characterization data for this compound MOFs synthesized via microwave-assisted methods, as reported in the literature.

Table 1: Synthesis Conditions and Physical Properties of Microwave-Assisted UiO-66-NH₂

| Parameter | Value | Reference |

| Metal Precursor | Zirconium(IV) chloride | [4] |

| Organic Linker | This compound | [4] |

| Solvent | DMF | [4] |

| Modulator | Acetic Acid | [4] |

| Microwave Temperature | 120 - 140 °C | [5] |

| Microwave Time | 30 - 60 min | [3][6] |

| BET Surface Area | ~1035 m²/g | [3] |

| Particle Size | 80 - 160 nm | [4] |

Table 2: Synthesis Conditions for Microwave-Assisted Iron-based Amino-MOFs

| MOF Type | Metal Precursor | Solvent | Temperature (°C) | Time (min) | Reference |

| MIL-101-NH₂ | FeCl₃·6H₂O | Water | 100 | 60 | [7] |

| MIL-53-NH₂ | FeCl₃·6H₂O | Water | 150 | 60 | [7] |

| MIL-88B-NH₂ | FeCl₃·6H₂O | Ethanol | 100 | 30 | [7] |

Visualizations

Caption: Workflow for the microwave-assisted synthesis of this compound MOFs.

References

- 1. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave-Assisted Solvothermal Synthesis of UiO-66-NH2 and Its Catalytic Performance toward the Hydrolysis of a Nerve Agent Simulant [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase-Selective Microwave Assisted Synthesis of Iron(III) Aminoterephthalate MOFs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Aminoterephthalic Acid as a Linker in MOF Synthesis for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoterephthalic acid as a primary organic linker, with a focus on their application in drug delivery systems. The inherent functionalities of the amino group and the porous nature of these MOFs make them excellent candidates for controlled drug release.

Introduction

This compound (H₂N-BDC) is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). Its structure, featuring both amino and carboxylic acid groups, allows for the formation of robust, porous crystalline materials with tunable properties. The presence of the amino group provides a site for post-synthetic modification and can enhance interactions with guest molecules, such as therapeutic agents. This makes H₂N-BDC-based MOFs, particularly the UiO-66-NH₂ and MIL series, highly attractive for applications in drug delivery, offering high drug loading capacities and stimuli-responsive release profiles.

Featured MOFs and Their Properties

This section details the properties of prominent MOFs synthesized using this compound.

UiO-66-NH₂

UiO-66-NH₂ is a zirconium-based MOF known for its exceptional chemical and thermal stability. The [Zr₆O₄(OH)₄] clusters are interconnected by 2-aminoterephthalate linkers, forming a highly porous and robust framework.

Amino-Functionalized MIL Series

The MIL (Materials of Institut Lavoisier) series, such as MIL-101(Cr)-NH₂ and NH₂-Fe-BDC, are another important class of MOFs. They are recognized for their large pore volumes and surface areas, which are advantageous for encapsulating large drug molecules.

Quantitative Data for Drug Delivery Applications

The following tables summarize the quantitative data for drug loading and release in various MOFs synthesized with this compound.

Table 1: Characterization of this compound-Based MOFs

| MOF | Metal Ion | Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| UiO-66-NH₂ | Zr⁴⁺ | 175 | 1052 | 0.45 |

| DOX-loaded UiO-66-NH₂ | Zr⁴⁺ | 200 | 121 | - |

| PNVCL coated-UiO-66-NH₂/DOX | Zr⁴⁺ | 235 | 87 | - |

| NH₂-Fe-BDC | Fe³⁺ | 577 | - | - |

| PEG–FA-NH₂-Fe-BDC | Fe³⁺ | 461 | - | - |

Table 2: Drug Loading and Encapsulation Efficiency

| MOF | Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) |

| UiO-66-NH₂ | Doxorubicin (DOX) | >51% | ~97% |

| NH₂-Fe-BDC | Doxorubicin (DOX) | 14.5 | ~97% |

| UiO-66-NH₂-FA | Cisplatin (CIS) | - | 62.21 |

| Cu-MOF (functionalized) | Ibuprofen | 25.50 | - |

Table 3: In Vitro Drug Release Profiles

| MOF | Drug | Release Conditions | Cumulative Release (%) | Time (h) |

| UiO-66-NH₂-CIS-FA | Cisplatin | pH 5.4 | 80 | 8 |

| UiO-66-NH₂-CIS-FA | Cisplatin | pH 7.4 | 65 | 8 |

| UiO-66-NH₂ | Doxorubicin | pH 5.5 | - | - |

| NH₂-Fe-BDC (with LFUS) | Doxorubicin | pH 5.3 | 90 | 4.7 |

Experimental Protocols

Detailed methodologies for the synthesis of key MOFs and subsequent drug loading and release studies are provided below.

Synthesis of UiO-66-NH₂

This protocol describes a common solvothermal synthesis method for UiO-66-NH₂.[1][2][3]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂N-BDC)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 0.52 g of this compound in 40 mL of DMF in a beaker.

-

In a separate beaker, dissolve 0.50 g of ZrCl₄ in 20 mL of DMF and 4 mL of HCl. Use an ultrasonic bath for 20 minutes to aid dissolution.[1]

-

Mix the two solutions and sonicate for an additional 20 minutes.[1]

-

Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

-

After cooling to room temperature, collect the precipitate by centrifugation (e.g., 3000 rpm).

-

Wash the solid product three times with DMF and then three times with methanol to remove unreacted precursors.

-

Dry the final product in an oven at 150°C for 4 hours.[3]

Synthesis of MIL-101(Cr)-NH₂

This protocol outlines the hydrothermal synthesis of MIL-101(Cr)-NH₂.[4][5]

Materials:

-

Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

-

This compound (H₂N-BDC)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Disperse a mixture of 0.8 g of Cr(NO₃)₃·9H₂O, 0.362 g of this compound, and 0.2 g of NaOH in 20 mL of deionized water.[4][5]

-

Stir the mixture for 10 minutes.

-

Transfer the resulting solution to a Teflon-lined autoclave and heat at 150°C for 12 hours.[4][5]

-

Cool the reaction mixture to room temperature.

-

Collect the green solid product and wash it with DMF.

-

Purify the product further by solvothermal treatment in ethanol at 100°C for 24 hours.[4][5]

**4.3. Protocol for Drug Loading (Doxorubicin into UiO-66-NH₂) **

This protocol details the encapsulation of Doxorubicin (DOX) into UiO-66-NH₂.

Materials:

-

Activated UiO-66-NH₂

-

Doxorubicin hydrochloride (DOX)

-

Deionized water

Procedure:

-

Prepare a stock solution of DOX in deionized water (e.g., 5.0 mg/mL).

-

Disperse a known amount of activated UiO-66-NH₂ (e.g., 1.0 g) in the DOX solution.

-

Stir the suspension in the dark at room temperature for 48 hours to allow for encapsulation.[1]

-

Collect the DOX-loaded MOF by centrifugation (e.g., 4000 rpm).

-

Wash the product with deionized water to remove any surface-adsorbed drug.

-

Dry the final product at room temperature overnight.[1]

-

Determine the drug loading efficiency by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectrophotometry.

Protocol for In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)

-

Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

-

Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) and place it inside a dialysis bag.

-

Place the dialysis bag in a larger container with a known volume of the same PBS solution (e.g., 100 mL) to maintain sink conditions.

-

Maintain the setup at 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replace the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.

-

Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound-based MOFs for drug delivery.

References

- 1. OXA-CuS@UiO-66-NH2 as a drug delivery system for Oxaliplatin to colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholar9.com [scholar9.com]

- 4. Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH2 Containing Phosphorous Acid Functional Groups: Application for the Synthesis of N-Amino-2-pyridone and Pyrano [2,3-c]pyrazole Derivatives via a Cooperative Vinylogous Anomeric-Based Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Post-Synthetic Modification of 2-Aminoterephthalic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of functional organic linkers, such as 2-aminoterephthalic acid (NH2-BDC), provides a versatile platform for post-synthetic modification (PSM). This powerful strategy allows for the precise tailoring of the MOF's properties after its initial synthesis, enabling the introduction of new functionalities for a wide range of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[1][2][3]

The primary amino group of the this compound linker serves as a reactive handle for a variety of covalent modifications. This allows for the attachment of diverse functional groups, polymers, and biomolecules to the MOF structure without altering its fundamental framework topology.[4] This ability to fine-tune the chemical environment within the MOF pores is of paramount importance for applications in drug development, where controlled loading and release of therapeutic agents are crucial.

These application notes provide detailed protocols for the post-synthetic modification of MOFs containing this compound, with a focus on techniques relevant to drug delivery and other biomedical applications.

General Considerations for Post-Synthetic Modification

Successful post-synthetic modification of MOFs requires careful consideration of several factors to ensure the integrity of the framework and the desired functionalization.

-

Solvent Selection: The choice of solvent is critical. It must be able to swell the MOF structure to allow reagent access to the internal pores without dissolving or degrading the framework. Common solvents for PSM include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and ethanol.

-

Reagent Size: The size of the modifying reagent can significantly impact the degree of conversion. Bulky reagents may have limited diffusion into the MOF pores, leading to lower functionalization yields.[5]

-

Reaction Conditions: Temperature and reaction time should be carefully optimized to achieve the desired level of modification without compromising the crystallinity of the MOF.

-

Activation: Prior to modification, the MOF should be "activated" by removing solvent molecules from the pores. This is typically achieved by solvent exchange followed by heating under vacuum.[6]

-

Characterization: Thorough characterization of the modified MOF is essential to confirm successful functionalization and retention of the crystalline structure. Key techniques include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion of the MOF), and Thermogravimetric Analysis (TGA).

Application Notes: Enhancing MOF Properties through PSM

Tuning Surface Properties and Drug Affinity through Amide Functionalization

The conversion of the amino group to an amide is one of the most widely studied PSM reactions in MOF chemistry.[5] This modification allows for the introduction of a wide variety of functional groups, thereby altering the hydrophobicity, polarity, and specific binding interactions within the MOF pores. For drug delivery applications, this can be leveraged to enhance the loading capacity and control the release kinetics of therapeutic molecules.

Table 1: Quantitative Data on Amide Functionalization of IRMOF-3

| Modifying Reagent (Anhydride) | Degree of Conversion (%) | Resulting Functional Group | Reference |

| Acetic anhydride (B1165640) | ~100% | Acetamide | [5] |

| Propionic anhydride | ~100% | Propanamide | [5] |

| Butyric anhydride | ~100% | Butanamide | [5] |

| Valeric anhydride | ~100% | Pentanamide | [5] |

| Hexanoic anhydride | ~100% | Hexanamide | [5] |

| Nonanoic anhydride | 46% | Nonanamide | [5] |

| Palmitic anhydride | 20% | Palmitamide | [5] |

Covalent Grafting of Polymers for Enhanced Stability and Controlled Release

Grafting polymers from the surface of MOF particles is an effective strategy to improve their stability in biological media and to introduce stimuli-responsive properties for controlled drug release.[7][8] Techniques such as atom-transfer radical polymerization (ATRP) can be initiated from the amino groups of the this compound linker.

Table 2: Drug Loading Capacity of Post-Synthetically Modified MOFs

| MOF | Modification | Drug | Loading Capacity (wt%) | Reference |

| UiO-66-NH2 | None | 8-hydroxyquinoline | 19.45% | [9] |

| UiO-66-NH2 | Cisplatin Conjugation | Cisplatin | ~12.8% | [10] |

| MIL-101(Cr) | None | Ibuprofen | ~140% | [3] |

| MIL-100(Cr) | None | Ibuprofen | ~35% | [3] |

| MIL-53(Fe) | None | Oridonin | 56.25% | [11] |

Experimental Protocols

Protocol 1: General Synthesis of Amino-Functionalized MOFs (UiO-66-NH2)

This protocol describes a general method for the synthesis of UiO-66-NH2, a commonly used parent MOF for post-synthetic modification.

Figure 1. Workflow for the synthesis of UiO-66-NH₂.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve ZrCl₄ and this compound in DMF in a glass vial.[12]

-

Add a small amount of deionized water to the solution.[12]

-

Sonicate the mixture until all solids are dissolved.[12]

-

Seal the vial and place it in a preheated oven at 120°C for 24 hours.[12]

-

After cooling to room temperature, collect the powder by centrifugation.[12]

-

Wash the product sequentially with DMF and chloroform to remove unreacted precursors.[12]

-

Dry the resulting UiO-66-NH₂ powder under vacuum.

Protocol 2: Amide Functionalization of an Amino-MOF (IRMOF-3)

This protocol details the conversion of the primary amine in IRMOF-3 to an amide using an acid anhydride.

Figure 2. Workflow for amide functionalization of IRMOF-3.

Materials:

-

Activated amino-functionalized MOF (e.g., IRMOF-3)

-

Acid anhydride (e.g., acetic anhydride)

-

Anhydrous chloroform or dichloromethane (DCM)

Procedure:

-

Suspend the activated MOF in the anhydrous solvent in a sealed reaction vessel.

-

Add an excess of the acid anhydride to the suspension.

-

Stir the reaction mixture at room temperature for 2-3 days.[5] For larger anhydrides, heating may be required to improve conversion.[5]

-

Collect the solid product by filtration or centrifugation.

-

Wash the product thoroughly with fresh solvent to remove unreacted anhydride and byproducts.

-